molecular formula C10H15N3 B1437530 (4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine CAS No. 936940-73-7

(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine

货号: B1437530
CAS 编号: 936940-73-7
分子量: 177.25 g/mol
InChI 键: MDBOUHXUPNVKKN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine (CAS 936940-73-7) is a tetrahydroquinazoline derivative of significant interest in medicinal chemistry and drug discovery. This compound, with the molecular formula C10H15N3 and a molecular weight of 177.25 g/mol, serves as a versatile building block for the synthesis of more complex molecules . The tetrahydroquinazoline scaffold is recognized as an essential structural motif in pharmaceutically active compounds and is a promising candidate for the development of novel therapeutic agents . Recent scientific investigations highlight the potential of this chemical class in multiple research domains. Molecular docking studies suggest that tetrahydroquinazoline derivatives exhibit high binding affinity toward key enzymes of Mycobacterium tuberculosis , including dihydrofolate reductase (DHFR), pantothenate kinase (MtPanK), and FAD-containing oxidoreductase DprE1 (MtDprE1) . This indicates its value as a potential scaffold for the molecular design of new antitubercular agents, particularly against multidrug-resistant strains. Furthermore, high inhibitory activity has been predicted against β-glucosidase, opening a research path for its application in developing new treatments for diabetes . Researchers are leveraging these scaffolds to create novel derivatives with potential anti-inflammatory and analgesic properties as well . The primary amino group on the molecule allows for further functionalization, enabling researchers to explore a wide array of structure-activity relationships . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Proper storage conditions are recommended to be in a dark place under an inert atmosphere at 2-8°C . Researchers should consult the safety data sheet prior to use, as the compound may be hazardous .

属性

IUPAC Name

(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-7-8-4-2-3-5-9(8)13-10(6-11)12-7/h2-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDBOUHXUPNVKKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCCC2=NC(=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936940-73-7
Record name 936940-73-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

准备方法

Core Synthetic Strategy: Formation of the Quinazoline Ring

The synthesis of (4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine generally begins with the formation of the quinazoline core. This is typically achieved via cyclization reactions involving appropriate aniline derivatives and formamide or formic acid derivatives.

  • Cyclization Reaction: Aniline derivatives bearing methyl substituents (to introduce the 4-methyl group) are reacted with formamide or formic acid derivatives under controlled heating conditions to induce cyclization, forming the quinazoline nucleus.

  • Reduction to Tetrahydroquinazoline: The quinazoline ring is partially reduced to the tetrahydro form (positions 5,6,7,8) using reducing agents such as lithium aluminum hydride or sodium borohydride, which selectively reduce the pyrimidine ring while preserving the aromatic benzene ring.

Introduction of the Methanamine Group

The key functionalization step involves attaching the methanamine group at the 2-position of the tetrahydroquinazoline ring.

  • Reaction of 4-methyl-5,6,7,8-tetrahydroquinazolin-2-ol with Methanamine: One common laboratory method involves reacting 4-methyl-5,6,7,8-tetrahydroquinazolin-2-ol with methanamine under controlled conditions. This nucleophilic substitution replaces the hydroxyl group with a methanamine moiety, yielding this compound.

  • Reaction Conditions: The reaction typically requires mild heating and an inert atmosphere to prevent side reactions. Solvents such as dimethylformamide (DMF) or ethanol can be used to facilitate the reaction.

Alternative Synthetic Routes Using α-Aminoamidines

Recent research has demonstrated an efficient synthetic route employing α-aminoamidines reacting with bis-benzylidene cyclohexanones in the presence of sodium hydride (NaH) in DMF. This method produces 5,6,7,8-tetrahydroquinazoline derivatives with good yields (19–28%) and mild reaction conditions.

  • Protecting Groups: This approach allows for the introduction of protecting groups at the C2 position, which can later be cleaved to reveal a free amino group, facilitating further functionalization.

  • Advantages: The method offers improved yields, milder conditions, and easier work-up compared to traditional synthesis.

Summary of Preparation Methods

Step Description Reagents/Conditions Yield & Notes
1 Cyclization of aniline derivative with formamide/formic acid Heating, inert atmosphere Formation of quinazoline core
2 Partial reduction to tetrahydroquinazoline LiAlH4 or NaBH4, mild conditions Selective reduction of pyrimidine ring
3 Substitution of 2-hydroxy group with methanamine Reaction of 4-methyl-5,6,7,8-tetrahydroquinazolin-2-ol with methanamine, DMF or ethanol, mild heating Formation of target compound
4 Alternative synthesis via α-aminoamidines and bis-benzylidene cyclohexanones NaH in DMF, mild conditions Yields 19–28%, allows functional group protection

Research Findings and Analytical Data

  • Molecular Formula: C10H15N3

  • Molecular Weight: Approximately 165 g/mol (base compound)

  • Dihydrochloride Dihydrate Form: The compound is often isolated as a dihydrochloride dihydrate salt (C10H21Cl2N3O2), which improves solubility and stability for research applications.

  • Spectroscopic Data: Characterization is typically confirmed by NMR (1H and 13C), IR, and mass spectrometry, showing characteristic signals for the tetrahydroquinazoline ring and methanamine substituent.

Notes on Chemical Reactivity and Functionalization

  • The compound can undergo oxidation (e.g., with potassium permanganate or chromium trioxide) to form quinazolinones.

  • Reduction reactions can further modify the tetrahydroquinazoline scaffold.

  • Nucleophilic substitution reactions allow for the introduction of various functional groups, expanding the compound’s chemical versatility.

化学反应分析

Types of Reactions

(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinazolinones.

    Reduction: Reduction reactions can convert it into different tetrahydroquinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinones, while reduction can produce various tetrahydroquinazoline derivatives.

科学研究应用

(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

作用机制

The mechanism of action of (4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between (4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine and related compounds:

Compound Name Core Structure Substituents/Functional Groups Biological Activity Reference
This compound Tetrahydroquinazoline 4-Methyl, 2-methanamine Hypothesized enzyme modulation N/A
2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol Tetrahydroquinazoline 4-Hydroxy, 2-methyl Not reported (structural analog)
Tetrahydroquinazoline sulfonamides (e.g., 12 ) Tetrahydroquinazoline 4-Sulfonamide, annelated aryl groups Carbonic anhydrase inhibition
Styryl quinazoline (5 ) Aromatic quinazoline Styryl substituent, hydrazide derivatives Analgesic activity
MG3 (Pyrrolizidinylmethyl derivative) 4-Aminoquinoline Pyrrolizidinylmethyl group Antimalarial
Triazole-3-thiols (13a-c ) Triazole-thiol fused systems Thiol, triazole, aryl groups Not explicitly reported

Key Observations :

  • Methanamine vs. Sulfonamide : The methanamine group in the target compound contrasts with sulfonamide substituents in compound 12 , which are critical for carbonic anhydrase inhibition. Sulfonamides exhibit stronger hydrogen-bonding capacity, while methanamine may prioritize basicity and nucleophilic reactivity .
  • Functional Group Impact : Analgesic activity in styryl quinazoline (5 ) is attributed to hydrazide and styryl groups, whereas the methanamine group in the target compound may favor interactions with amine-binding enzyme pockets .
Pharmacological and Physicochemical Properties
  • Carbonic Anhydrase Inhibition: Tetrahydroquinazoline sulfonamides (e.g., 12) exhibit IC50 values in the nanomolar range due to sulfonamide-Zn²⁺ interactions in the enzyme active site. The target compound’s methanamine group may lack this mechanism but could target other metalloenzymes .
  • Analgesic Activity : Styryl quinazoline (5 ) showed significant analgesic effects in rodent models, likely mediated by COX inhibition. The methanamine group’s basicity may influence bioavailability and blood-brain barrier penetration .
  • Antimalarial Potential: MG3, a pyrrolizidinylmethyl derivative, demonstrates low nanomolar efficacy against Plasmodium falciparum. The tetrahydroquinazoline scaffold’s rigidity compared to MG3’s flexible pyrrolizidine moiety may affect target binding .

Research Findings and Data Tables

Table 1: Spectral and Analytical Data for Selected Compounds
Compound ID ¹H-NMR Shifts (Key Peaks) ¹³C-NMR Shifts (Key Peaks) Mass (m/z) Purity (%) Reference
4 δ 9.05–8.73 (m, 1H), 3.60 (s, 3H) δ 172.35 (C=O), 166.43 (triazine) 479.0 97.6
5 δ 12.20 (s, 1H), 3.45 (s, 2H) δ 172.35 (C=O), 163.08 (triazine) 465.0 >95
12 Not reported δ 172.3 (C=O), 160.5 (sulfonamide) N/A N/A

生物活性

Overview

(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine is a chemical compound that belongs to the class of tetrahydroquinazolines. Its unique molecular structure suggests potential biological activities, which have been the subject of preliminary research. This article provides a detailed examination of its biological activity, including synthesis methods, potential therapeutic applications, and interaction studies.

Chemical Structure and Properties

The compound has the following molecular formula: C10_{10}H15_{15}N3_3 and a molecular weight of approximately 177.25 g/mol. The presence of the tetrahydroquinazoline moiety indicates that it may exhibit various biological activities similar to other quinazoline derivatives known for their pharmacological properties.

Biological Activities

Research indicates that this compound may possess several biological activities:

  • Antimicrobial Activity : Quinazoline derivatives are often explored for their antimicrobial properties. Preliminary studies suggest that this compound could exhibit activity against various pathogens due to its structural features .
  • Neuroprotective Effects : The compound's ability to interact with neurotransmitter systems may position it as a candidate for neuroprotective applications .
  • Anti-inflammatory Properties : Similar compounds in the tetrahydroquinazoline class have shown promise in reducing inflammation, suggesting potential therapeutic roles for this compound in inflammatory diseases .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Cyclization Reactions : Involves the reaction of an appropriate aniline derivative with formamide or formic acid under acidic conditions.
  • Alkylation Reactions : The introduction of the methyl group can be accomplished using reagents like methyl iodide.
  • Reductive Amination : This method introduces the methanamine group by reacting an aldehyde or ketone precursor with ammonia or an amine in the presence of a reducing agent .

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its mechanisms of action:

  • Binding Affinity : Techniques such as molecular docking and surface plasmon resonance can quantify the binding affinity to specific receptors or enzymes .
  • Mechanism of Action : The compound may inhibit enzyme activity or modulate receptor function through interactions facilitated by its amine group and quinazoline core .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals insights into potential applications and efficacy:

Compound NameMolecular FormulaKey Features
2-AminoquinazolineC8_{8}H8_{8}N2_{2}Known for antitumor activity
4-MethylquinazolineC9_{9}H10_{10}N\Exhibits antimicrobial properties
6-Methylpyrimidin-2-amineC7_{7}H9_{9}N\Potential antiviral activity

The distinct features of this compound may lead to unique biological activities not observed in simpler analogs .

常见问题

Q. Why do synthetic yields vary across studies despite similar protocols?

  • Answer : Key variables include:
  • Catalyst Loading : Excess K₂CO₃ (>2 eq.) may deprotonate intermediates, reducing yield .
  • Solvent Polarity : DMF increases reaction rate but may form side products; THF offers better selectivity .
  • Workup Timing : Delayed quenching (>30 min) can hydrolyze intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine
Reactant of Route 2
(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。